The compound 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde is a complex organic molecule notable for its potential applications in medicinal chemistry and pharmaceuticals. It features a unique combination of a methoxybenzaldehyde moiety and a dihydropyridazinone structure, which contributes to its biological activity.
This compound is synthesized through various chemical reactions involving pyridazinone derivatives and methoxybenzaldehyde. Research has focused on its synthesis and characterization, revealing its potential as a pharmacologically active agent.
The compound can be classified as:
The synthesis of 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure.
Key molecular data includes:
The compound can participate in various chemical reactions:
These reactions require specific conditions such as catalysts or reducing agents (e.g., sodium borohydride for reduction) to proceed efficiently. Reaction mechanisms often involve the formation of intermediates that can be analyzed using spectroscopic methods.
The mechanism of action for this compound is primarily linked to its biological interactions:
Key physical properties include:
Chemical properties include:
The compound has potential applications in:
The synthesis of 4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzaldehyde relies on sequential transformations of the pyridazinone core. A validated route begins with the cyclocondensation of 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid with hydrazine hydrate under reflux in ethanol, yielding 6-substituted-4,5-dihydro-3(2H)-pyridazinone. Subsequent aromatization is achieved via bromine-mediated dehydrogenation in glacial acetic acid at 60–70°C, forming the fully unsaturated pyridazinone scaffold. This intermediate undergoes N-alkylation at the pyridazinone-N2 position using ethyl bromoacetate and potassium carbonate in acetone, introducing a versatile ester handle (72–76% yield). Finally, nucleophilic substitution with 3-methoxy-4-hydroxybenzaldehyde under basic conditions installs the benzaldehyde moiety, completing the target structure [3] [8].
Key challenges include controlling dihydropyridazinone oxidation kinetics and suppressing N1- versus N2-alkylation regioisomers. Optimization studies confirm that electron-withdrawing groups (e.g., 3-fluoro) on the phenyl ring enhance cyclocondensation efficiency (yields: 58–78%) by polarizing the ketone carbonyl [3].
Regioselective C5-chlorination is critical for activating the pyridazinone ring toward nucleophilic aromatic substitution (SNAr). Treatment of 6-phenyl-3(2H)-pyridazinone with phosphorus oxychloride (POCl₃) at 100–110°C for 3–4 hours achieves selective C5-chlorination (>85% purity). This reaction proceeds via a SNAr mechanism, where electron-deficient C5 is attacked by chloride, facilitated by the C6 carbonyl’s electron-withdrawing effect. Prolonged POCl₃ exposure (>6 hours) risks dearylation or dichlorination byproducts, necessitating strict reaction monitoring [3] [8] [10].
Alkoxylation at C4 exploits the C5 chlorine’s lability. Displacement occurs with 3-methoxy-4-hydroxybenzaldehyde using anhydrous potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at 80°C. Steric hindrance from the ortho-methoxy group marginally reduces coupling efficiency (65–70% yield) compared to unsubstituted phenols [3] [6]. Alternative alkoxylating agents (e.g., ethyl iodoacetate) enable ethoxy-derivative synthesis (CAS: 866767-60-4), though methoxy remains optimal for benzaldehyde functionalization [4] [6].
The benzaldehyde fragment can be introduced via esterification or direct C-O coupling. One approach involves synthesizing ethyl 6-(3-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate, followed by hydrazide formation (76% yield via hydrazine hydrate), and condensation with aldehydes to form hydrazones. However, direct Williamson ether synthesis between 4-chloro-5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazine and 3-methoxy-4-hydroxybenzaldehyde is preferred for scalability, avoiding stoichiometric hydrazine byproducts [1] [3].
Schiff base formation at the benzaldehyde carbonyl remains synthetically accessible. Model reactions confirm condensation with primary amines (e.g., methylamine) generates imines under mild conditions (ethanol, 25°C), useful for prodrug derivatization. However, the aldehyde group’s reactivity necessitates protection (e.g., acetalization) during pyridazinone functionalization to prevent side reactions [3] [8].
Table 1: Key Synthetic Pathways for Target Compound and Analogues
Step | Reagents/Conditions | Key Intermediate/Product | Yield (%) |
---|---|---|---|
Cyclocondensation | Hydrazine hydrate, ethanol, reflux | 6-Aryl-4,5-dihydro-3(2H)-pyridazinone | 58–78 |
Aromatization | Bromine, glacial acetic acid, 60–70°C | 6-Aryl-3(2H)-pyridazinone | 76 |
N-Alkylation | Ethyl bromoacetate, K₂CO₃, acetone, reflux | Ethyl pyridazinone-2-yl-acetate | 69 |
C5-Chlorination | POCl₃, 100–110°C | 5-Chloro-6-aryl-3(2H)-pyridazinone | >85 (purity) |
C4-Alkoxylation | 3-Methoxy-4-hydroxybenzaldehyde, K₂CO₃, DMF, 80°C | Target benzaldehyde derivative | 65–70 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1